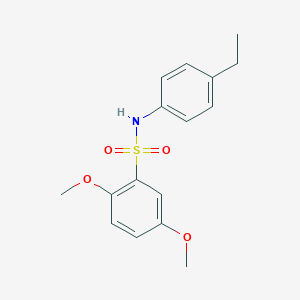
N'-(2-nitrobenzylidene)heptanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-nitrobenzylidene)heptanohydrazide, also known as NBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C15H19N3O3.
Wissenschaftliche Forschungsanwendungen
N'-(2-nitrobenzylidene)heptanohydrazide has been found to have various potential applications in the field of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. N'-(2-nitrobenzylidene)heptanohydrazide has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, N'-(2-nitrobenzylidene)heptanohydrazide has been studied for its ability to inhibit the activity of certain enzymes, which may have implications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N'-(2-nitrobenzylidene)heptanohydrazide is not fully understood, but it is believed to act through the inhibition of certain enzymes and the modulation of various signaling pathways. N'-(2-nitrobenzylidene)heptanohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N'-(2-nitrobenzylidene)heptanohydrazide may have anti-cancer and anti-inflammatory effects. N'-(2-nitrobenzylidene)heptanohydrazide has also been found to modulate the activity of certain signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
N'-(2-nitrobenzylidene)heptanohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. N'-(2-nitrobenzylidene)heptanohydrazide has also been found to modulate the expression of various genes involved in cell growth and survival. Additionally, N'-(2-nitrobenzylidene)heptanohydrazide has been found to have low toxicity in vitro, which suggests that it may be a safe compound to use in further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2-nitrobenzylidene)heptanohydrazide in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, N'-(2-nitrobenzylidene)heptanohydrazide is relatively easy to synthesize and has a high yield. However, one limitation of using N'-(2-nitrobenzylidene)heptanohydrazide is its limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, N'-(2-nitrobenzylidene)heptanohydrazide has not been extensively studied in vivo, which may limit its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of N'-(2-nitrobenzylidene)heptanohydrazide. One area of research is the development of new synthetic methods for N'-(2-nitrobenzylidene)heptanohydrazide that may improve its yield and solubility. Additionally, further studies are needed to investigate the potential anti-cancer, anti-inflammatory, and anti-viral effects of N'-(2-nitrobenzylidene)heptanohydrazide in vivo. Furthermore, the use of N'-(2-nitrobenzylidene)heptanohydrazide as a fluorescent probe for detecting metal ions in biological samples may have implications in the diagnosis and treatment of certain diseases. Overall, the study of N'-(2-nitrobenzylidene)heptanohydrazide has the potential to lead to the development of new therapeutic agents and diagnostic tools.
Synthesemethoden
N'-(2-nitrobenzylidene)heptanohydrazide can be synthesized through a simple reaction between 2-nitrobenzaldehyde and heptanohydrazide in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form N'-(2-nitrobenzylidene)heptanohydrazide. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Eigenschaften
Molekularformel |
C14H19N3O3 |
|---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
N-[(E)-(2-nitrophenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C14H19N3O3/c1-2-3-4-5-10-14(18)16-15-11-12-8-6-7-9-13(12)17(19)20/h6-9,11H,2-5,10H2,1H3,(H,16,18)/b15-11+ |
InChI-Schlüssel |
UCTLCTOYUIFYLI-RVDMUPIBSA-N |
Isomerische SMILES |
CCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] |
SMILES |
CCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)